N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide
Description
N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide is a compound of interest in various scientific fields due to its unique structural and chemical properties
Properties
IUPAC Name |
N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-8-10(1-2-10)11-9(14)7-12-3-5-15-6-4-12/h13H,1-8H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUBGGHJQLVXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide typically involves multiple steps. One common method starts with the preparation of 1-hydroxymethyl cyclopropylacetonitrile. This involves the acetylation of tribromo-neopentyl alcohol, followed by reduction with zinc powder and a catalyst to obtain methyl 1-(bromomethyl) cyclopropyl acetate. This intermediate undergoes substitution with cyanide in an organic solvent, followed by ester hydrolysis under basic conditions to yield 1-hydroxymethyl cyclopropylacetonitrile .
Industrial Production Methods
For large-scale industrial production, the synthesis method is optimized for cost-effectiveness and high yield. The raw materials used are inexpensive and readily available, making the process suitable for industrial mass production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium cyanide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its reactive functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, leading to various biological effects. The morpholine ring can enhance the compound’s binding affinity to its targets, while the acetamide moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl-containing molecules and morpholine derivatives, such as:
- Cyclopropanemethanol
- Cyclopropyl carbinol
- N-cyclopropyl-2-[2-(hydroxymethyl)morpholin-4-yl]acetamide .
Uniqueness
N-[1-(hydroxymethyl)cyclopropyl]-2-morpholin-4-ylacetamide is unique due to its combination of a cyclopropyl group, a morpholine ring, and an acetamide moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
